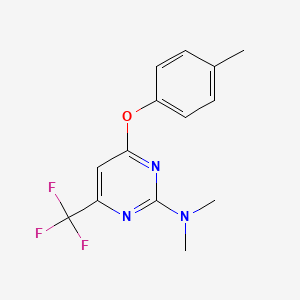

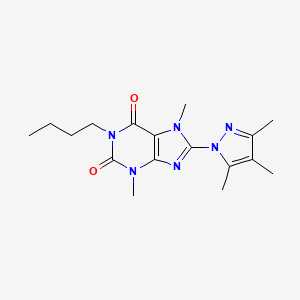

![molecular formula C20H15BrClNO5S2 B2978080 N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide CAS No. 400088-88-2](/img/structure/B2978080.png)

N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloro-4-methanesulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide” is a novel compound that has been synthesized and studied for its potential biological applications . It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of reagents such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, and L-valine/NaOH . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compound has a molecular formula of C17H12BrClN4O3S .Chemical Reactions Analysis

The compound can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .Physical and Chemical Properties Analysis

The compound has a molecular weight of 369.234 Da . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.科学的研究の応用

Catalytic Applications

N-bromo sulfonamide reagents, which include compounds like N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), have been utilized as catalysts in the synthesis of specific organic compounds. These reagents aid in the facilitation of reactions like the tandem cyclocondensation-Knoevenagel–Michael reaction, offering advantages such as the use of non-toxic materials, high yields, and clean workup processes (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Enzyme Inhibition

Aromatic sulfonamide inhibitors, which include various derivatives of N-bromo sulfonamides, have been studied for their effectiveness in inhibiting certain carbonic anhydrase isoenzymes. These compounds have shown varying levels of affinity and inhibition potency against different isoenzymes, indicating their potential in biochemical and pharmaceutical research (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthetic Chemistry

In synthetic chemistry, compounds like ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide have been used as synthetic equivalents for complex organic compounds. These serve as precursors in multistep synthetic processes, highlighting their utility in creating structurally diverse and functionally rich molecules (Volonterio, Bravo, & Zanda, 2002).

Prodrug Development

Research has also explored the potential of N-methylsulfonamides as prodrug forms, particularly in the context of carbonic anhydrase inhibitors. By modifying these sulfonamides, scientists aim to enhance their water solubility and lipophilicity, making them more suitable for pharmaceutical applications (Larsen, Bundgaard, & Lee, 1988).

作用機序

特性

IUPAC Name |

N-[4-(4-bromophenyl)sulfonylphenyl]-2-chloro-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrClNO5S2/c1-29(25,26)17-10-11-18(19(22)12-17)20(24)23-14-4-8-16(9-5-14)30(27,28)15-6-2-13(21)3-7-15/h2-12H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADRPZVJKNEXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

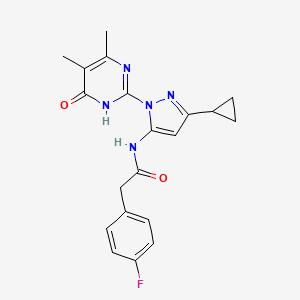

![1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2977997.png)

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)

![8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)

![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)

![3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid](/img/structure/B2978008.png)

![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)

![2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2978015.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B2978019.png)